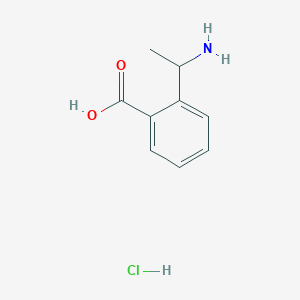

2-(1-Aminoethyl)benzoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(1-aminoethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(10)7-4-2-3-5-8(7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYYPUHNSHAXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695842 | |

| Record name | 2-(1-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658683-12-6 | |

| Record name | 2-(1-Aminoethyl)benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 658683-12-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1-Aminoethyl)benzoic acid hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-(1-Aminoethyl)benzoic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound, a chiral molecule of interest in synthetic chemistry and drug development. The document delves into the compound's core molecular structure, including its stereochemical properties, the significance of its hydrochloride salt form, and its key reactive features. A proposed synthetic pathway is detailed with mechanistic justifications, followed by a thorough guide to its analytical characterization using modern spectroscopic techniques. This whitepaper is intended for researchers, chemists, and drug development professionals, offering foundational knowledge and practical insights into the chemistry and potential utility of this versatile building block.

Introduction to 2-(1-Aminoethyl)benzoic Acid and its Hydrochloride Salt

This compound is a derivative of benzoic acid, an aromatic carboxylic acid. Its structure is distinguished by an aminoethyl group at the ortho-position relative to the carboxyl group, creating a chiral center that imparts specific stereochemical properties to the molecule. The compound is typically supplied as a hydrochloride salt to improve its stability and solubility in aqueous media, which is a critical attribute for its use in various research and development applications.[1]

Chemical Identity and Nomenclature

A clear understanding of a molecule begins with its fundamental identifiers. The properties below correspond to the racemic form unless otherwise specified.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 658683-12-6 (Racemate) | [2][3] |

| 1391433-88-7 ((R)-enantiomer) | [4] | |

| Molecular Formula | C₉H₁₂ClNO₂ | [3] |

| Molecular Weight | 201.65 g/mol | [3][4][5] |

| Appearance | Beige or off-white powder | [1] |

| Purity | Typically ≥95-97% | [1][4] |

The Significance of the Hydrochloride Salt

The freebase form of 2-(1-Aminoethyl)benzoic acid is an amino acid and, like many amines, can be susceptible to oxidation and degradation. The formation of a hydrochloride salt by treating the basic amino group with hydrochloric acid offers several advantages:

-

Enhanced Stability: The salt form is generally more crystalline and less prone to aerial oxidation, leading to a longer shelf life.

-

Improved Solubility: The ionic nature of the hydrochloride salt significantly increases its solubility in water and polar protic solvents, facilitating its use in biological assays and aqueous-phase reactions.[1]

-

Simplified Handling: As a stable, crystalline solid, the hydrochloride salt is easier to weigh and handle accurately compared to potentially oily or hygroscopic freebase forms.

Stereochemistry: The Chiral Center and its Implications

The defining structural feature of this molecule is the chiral center at the carbon atom bearing the amino group and the methyl group (C1 of the ethyl substituent). This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. The biological activity and pharmacokinetic profiles of chiral molecules are often enantiomer-dependent. Therefore, the ability to synthesize or resolve specific enantiomers is crucial for drug development, where one enantiomer may be therapeutically active while the other could be inactive or even detrimental. The commercial availability of the (R)-enantiomer highlights its potential importance in stereospecific synthesis.[4]

Elucidation of the Molecular Structure

The molecule's chemical behavior is a direct consequence of its structure, which combines an aromatic ring, a carboxylic acid, and a chiral primary amine.

Core Scaffold: The Ortho-Substituted Benzoic Acid

The benzoic acid framework provides a rigid, planar aromatic core. The ortho-positioning of the carboxyl and aminoethyl groups places them in close proximity, which can lead to intramolecular interactions, such as hydrogen bonding, and influences the molecule's conformation and reactivity. This steric crowding can also dictate the preferred trajectory for incoming reagents in chemical reactions.

The 1-Aminoethyl Substituent

This substituent is the source of both chirality and a key nucleophilic/basic center. In the hydrochloride salt form, the amino group is protonated to form an ammonium ion (-NH₃⁺). This group can participate in hydrogen bonding as a donor and serves as a protected form of the amine, which can be liberated by treatment with a base.

Three-Dimensional Conformation and Intermolecular Interactions

In the solid state, this compound likely exists in a crystalline lattice stabilized by a network of intermolecular forces. These include:

-

Ionic Interactions: Between the positively charged ammonium group (-NH₃⁺) and the chloride counter-ion (Cl⁻).

-

Hydrogen Bonding: The carboxylic acid proton and the ammonium protons are strong hydrogen bond donors, while the carbonyl oxygen and the chloride ion are acceptors. This can lead to the formation of dimers or extended polymeric chains, a common feature in carboxylic acids.[6]

Caption: Key functional groups and their structural significance.

Proposed Synthesis and Mechanistic Insights

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, a chemically sound route can be proposed based on established organic chemistry principles. The most logical approach involves the reductive amination of a corresponding ketone precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 2-acetylbenzoic acid as a suitable starting material. The target molecule can be formed by creating the C-N bond through reductive amination. The hydrochloride salt is then formed in a final acid-treatment step.

Caption: Retrosynthetic pathway for the target molecule.

Protocol: A Proposed Synthetic Workflow

This protocol describes a potential method for synthesizing the target compound.

Objective: To synthesize this compound from 2-acetylbenzoic acid.

Materials:

-

2-Acetylbenzoic acid

-

Ammonium acetate or aqueous ammonia

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), ethereal or concentrated aqueous solution

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Imine Formation:

-

In a round-bottom flask, dissolve 2-acetylbenzoic acid (1.0 eq) in methanol.

-

Add an excess of ammonium acetate (e.g., 5-10 eq) to the solution. The ammonium acetate serves as the ammonia source and buffers the reaction medium.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

-

Reduction:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise. This reducing agent is selective for the protonated imine over the ketone, minimizing side reactions.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding dilute HCl to decompose any remaining reducing agent (perform in a fume hood as HCN gas may be evolved).

-

Adjust the pH to neutral or slightly basic (e.g., pH 7-8) with a suitable base to ensure the product is in its zwitterionic or freebase form.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

The crude product may precipitate or can be extracted with a suitable organic solvent after adjusting the pH. Purification can be achieved via recrystallization or column chromatography.

-

-

Salt Formation:

-

Dissolve the purified freebase in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

-

Slowly add a solution of HCl in ether (or a slight excess of concentrated aqueous HCl) with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Causality and Experimental Choices

-

Choice of Ammonia Source: Ammonium acetate is often preferred over aqueous ammonia as it provides a higher effective concentration of ammonia and helps maintain a suitable pH for imine formation.

-

Choice of Reducing Agent: Sodium cyanoborohydride is effective at a slightly acidic pH where imine formation is favored and the iminium ion is readily reduced. Alternative reagents like sodium triacetoxyborohydride could also be used.

-

pH Control: Maintaining the correct pH is critical. The reaction needs to be acidic enough to catalyze imine formation but not so acidic that it fully protonates and deactivates the ammonia nucleophile.

Spectroscopic and Analytical Characterization

Confirmation of the molecular structure requires a combination of spectroscopic methods. The following data are predicted based on the known structure and serve as a reference for experimental validation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 658683-12-6 [chemicalbook.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride [cymitquimica.com]

- 5. 2-(Aminoethyl)-benzoic acid hydrochloride | 102879-42-5 | CEA87942 [biosynth.com]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-(1-Aminoethyl)benzoic acid hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(1-Aminoethyl)benzoic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of this compound, a valuable building block in pharmaceutical and chemical research. The presented pathway is a robust, multi-step process commencing from the readily available starting material, 2-acetylbenzoic acid. The core of the synthesis involves a strategic protection-transformation-deprotection sequence, centered around a pivotal reductive amination reaction. Each step has been designed for high fidelity and scalability, with explanations grounded in established chemical principles to ensure reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically sound methodology for the preparation of this target molecule.

Retrosynthetic Analysis and Pathway Design

The synthesis of this compound presents a unique chemical challenge due to the ortho-positioning of the carboxylic acid and the aminoethyl side chain. This arrangement makes the molecule susceptible to intramolecular cyclization, forming a lactam under certain conditions.[1] Therefore, a successful synthetic strategy must carefully manage the reactivity of both the carboxylic acid and the amine functionalities.

Our retrosynthetic analysis identifies 2-acetylbenzoic acid as an ideal starting material. The core transformation is the conversion of the acetyl group's ketone into a primary amine. Reductive amination stands out as the most efficient and controllable method for this transformation.[2][3]

However, the presence of the free carboxylic acid can interfere with the reductive amination process. It may react with the hydride reducing agents or complicate the reaction workup. To circumvent these issues, a protection strategy is employed. The carboxylic acid is temporarily converted into a methyl ester, which is chemically inert under the planned amination conditions. Following the successful installation of the amino group, the ester is hydrolyzed (deprotected) to reveal the target carboxylic acid. The final step involves the formation of the stable hydrochloride salt, which improves the compound's handling and solubility characteristics.[4]

This four-step pathway—Esterification, Reductive Amination, Saponification, and Salt Formation—provides a logical and experimentally validated route to the target compound.

Caption: Overall 4-step synthesis pathway for 2-(1-aminoethyl)benzoic acid HCl.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Protection - Esterification of 2-Acetylbenzoic Acid

The initial step focuses on protecting the carboxylic acid functional group as a methyl ester. This prevents unwanted side reactions in the subsequent reductive amination step. Fischer esterification is a classic and reliable method for this purpose.[5][6]

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-acetylbenzoic acid (10.0 g, 60.9 mmol).

-

Add methanol (100 mL) to the flask. Stir the mixture until the solid is mostly dissolved.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid, followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-acetylbenzoate as an oil or low-melting solid. The product is often used in the next step without further purification.

Step 2: Reductive Amination of Methyl 2-Acetylbenzoate

This is the key transformation step where the ketone is converted to a primary amine. The reaction proceeds via the in-situ formation of an imine intermediate, which is then selectively reduced by sodium cyanoborohydride (NaBH₃CN).[3][7] NaBH₃CN is the reductant of choice because it is less reactive towards ketones than it is towards the protonated imine (iminium ion), thus minimizing the formation of the corresponding alcohol byproduct.[8]

Caption: Mechanism of the reductive amination of a ketone to a primary amine.

Experimental Protocol:

-

Dissolve the methyl 2-acetylbenzoate (approx. 60.9 mmol) from Step 1 in a 7N solution of ammonia in methanol (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add ammonium acetate (4.7 g, 60.9 mmol) to buffer the reaction and facilitate imine formation.

-

Stir the mixture at room temperature for 1 hour.

-

In a separate beaker, dissolve sodium cyanoborohydride (4.58 g, 73.0 mmol) in methanol (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Caution: NaBH₃CN is toxic. Handle with care.

-

Allow the reaction to stir at room temperature for 24 hours. Monitor by TLC.

-

Once the reaction is complete, carefully quench by the slow addition of 1M HCl until the solution is acidic (pH ~2) to destroy any excess hydride reagent.

-

Concentrate the mixture under reduced pressure.

-

Add water (100 mL) to the residue and wash with diethyl ether (2 x 75 mL) to remove any non-polar impurities.

-

Basify the aqueous layer to pH >10 with 5M NaOH.

-

Extract the product into dichloromethane (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(1-aminoethyl)benzoate as an oil.

Step 3: Deprotection - Saponification of Methyl 2-(1-Aminoethyl)benzoate

With the amine group in place, the methyl ester protecting group is removed via saponification (base-catalyzed hydrolysis) to reveal the free carboxylic acid.[9][10]

Experimental Protocol:

-

Dissolve the crude methyl 2-(1-aminoethyl)benzoate (approx. 60.9 mmol) in a mixture of methanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Add sodium hydroxide (3.65 g, 91.4 mmol) to the solution.

-

Heat the mixture to 50°C and stir for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester.

-

Cool the reaction mixture in an ice bath and carefully neutralize to pH ~7 by the dropwise addition of 6M HCl. The free amino acid may begin to precipitate.

-

To ensure complete precipitation, adjust the pH to the isoelectric point of the amino acid (typically between pH 4-6).

-

Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain 2-(1-aminoethyl)benzoic acid (free base).

Step 4: Salt Formation - Preparation of this compound

The final step involves converting the zwitterionic free amino acid into its more stable and often more crystalline hydrochloride salt.[11][12]

Experimental Protocol:

-

Suspend the dry 2-(1-aminoethyl)benzoic acid (approx. 60.9 mmol) in isopropanol (100 mL).

-

Cool the suspension in an ice bath.

-

Slowly bubble dry HCl gas through the suspension with vigorous stirring, or add a calculated amount of concentrated HCl or HCl in isopropanol.

-

The solid will typically dissolve and then a new precipitate of the hydrochloride salt will form.

-

Continue stirring in the ice bath for 1 hour after the addition is complete.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the product with cold isopropanol and then with diethyl ether to facilitate drying.

-

Dry the final product, this compound, in a vacuum oven.

Data Summary Table

| Step | Starting Material | Key Reagents | Solvent(s) | Typical Time | Product |

| 1 | 2-Acetylbenzoic Acid | Methanol, H₂SO₄ | Methanol | 4-6 hours | Methyl 2-Acetylbenzoate |

| 2 | Methyl 2-Acetylbenzoate | NH₃/MeOH, NaBH₃CN | Methanol | 24 hours | Methyl 2-(1-Aminoethyl)benzoate |

| 3 | Methyl 2-(1-Aminoethyl)benzoate | NaOH | Methanol/Water | 2-4 hours | 2-(1-Aminoethyl)benzoic Acid |

| 4 | 2-(1-Aminoethyl)benzoic Acid | HCl | Isopropanol | 1-2 hours | 2-(1-Aminoethyl)benzoic Acid HCl |

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group absorptions (e.g., carboxylic acid O-H, amine N-H, carbonyl C=O).

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound from 2-acetylbenzoic acid. By employing a logical sequence of protection, reductive amination, deprotection, and salt formation, this guide equips researchers with a practical protocol grounded in fundamental principles of organic chemistry. The causality behind each experimental choice has been explained to empower the user with a deeper understanding of the synthesis, facilitating troubleshooting and potential adaptation for related molecular targets.

References

-

Reductive amination. (2023). In Wikipedia. [Link]

-

de la Torre, A., et al. (2013). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE, 8(12), e84637. [Link]

-

Hay, R. W., & Porter, L. J. (1967). The basic hydrolysis of amino acid esters. Australian Journal of Chemistry, 20(4), 675-683. [Link]

-

Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. [Link]

-

Armstrong, J. D., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(2), 296-302. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Hay, R. W., & Morris, P. J. (1981). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate. Journal of Inorganic Biochemistry, 14(2), 147-154. [Link]

-

de la Torre, A., et al. (2013). Intermolecular reductive amination of amino acid-derived b-ketoesters: Synthesis of b,c-diamino esters. ResearchGate. [Link]

- Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

-

Higuchi, K., et al. (2021). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Chemical and Pharmaceutical Bulletin, 69(11), 1083-1089. [Link]

-

LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

-

Venditti, A. (2022). De-esterification of amino acid esters. ResearchGate. [Link]

-

Reddit. (2017). Amino Acid Freebase vs. HCl Salt. r/chemistry. [Link]

-

Liwschitz, Y., Zilkha, A., & Shahak, I. (1956). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of Organic Chemistry, 21(12), 1530-1531. [Link]

-

Alexander, M. D., & Busch, D. H. (1966). Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Part II. Hydrolysis of 2-aminoethyl acetate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 663-667. [Link]

-

van de Put, M. W. M. M., et al. (2011). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 13, 1060-1065. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

LookChem. (n.d.). 2-acetylbenzoic acid. [Link]

- Google Patents. (2011). US8022244B2 - Method for producing benzoic acid esters.

-

National Center for Biotechnology Information. (n.d.). 2-Acetylbenzoic acid. PubChem Compound Database. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

Sources

- 1. 2-(1-Aminoethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts [jstage.jst.go.jp]

- 5. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]

- 6. US8022244B2 - Method for producing benzoic acid esters - Google Patents [patents.google.com]

- 7. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. connectsci.au [connectsci.au]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride, with CAS number 1391433-88-7, is a chiral molecule belonging to the aminobenzoic acid class of compounds. While specific research on this particular enantiomer is not extensively available in public literature, its structural features suggest significant potential in pharmaceutical and chemical research. This guide provides a comprehensive overview of the compound, drawing upon established principles of medicinal chemistry, synthetic organic chemistry, and pharmacology of related aminobenzoic acid derivatives. It aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic and synthetic utility of this and similar chiral chemical entities.

Introduction: The Significance of Chiral Aminobenzoic Acids

Aminobenzoic acids are a versatile class of organic compounds that feature both an amino group and a carboxylic acid group attached to a benzene ring. The positional isomerism of these functional groups (ortho, meta, and para) dramatically influences their physicochemical properties and biological activities.[1] For instance, derivatives of ortho-aminobenzoic acid (anthranilic acid) are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] In contrast, para-aminobenzoic acid (PABA) is a well-known UVB-absorbing agent and a crucial intermediate in the bacterial folate synthesis pathway, making it a target for sulfonamide antibiotics.[1][2][3]

The introduction of a chiral center, as seen in (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride, adds another layer of complexity and potential for specific biological interactions. Chirality is a fundamental principle in drug design, as stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The specific (R)-configuration at the alpha-carbon of the ethyl group in the topic compound dictates a precise three-dimensional arrangement, which can lead to stereospecific binding with biological targets such as enzymes and receptors.

Physicochemical Properties and Characterization

While detailed experimental data for (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride is not widely published, its basic properties can be inferred from its structure and information available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1391433-88-7 | [4] |

| Molecular Formula | C9H12ClNO2 | [5] |

| Molecular Weight | 201.65 g/mol | [4][6] |

| Appearance | Likely a solid, given it is a hydrochloride salt. The related 4-(2-Amino-ethyl)benzoic acid hydrochloride is a beige powder. | [6] |

| Purity | Typically available at ≥97% for research purposes. | [4] |

| Storage | Recommended storage at 0-8°C. | [6] |

Structural Elucidation and Analytical Techniques:

The definitive characterization of (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of the atoms and the presence of the ethyl, amino, and benzoic acid moieties.

-

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.

-

Chiral High-Performance Liquid Chromatography (HPLC): Crucial for verifying the enantiomeric purity of the (R)-isomer.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (C=O and O-H stretches) and the amine (N-H stretch).

Potential Synthetic Pathways

The synthesis of chiral 2-substituted benzoic acids like (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride can be approached through several established methodologies in organic chemistry.

Asymmetric Synthesis

Asymmetric synthesis is the most efficient method for obtaining a single enantiomer, avoiding the loss of 50% of the material inherent in resolution methods.[7]

Conceptual Asymmetric Synthesis Workflow:

Caption: A conceptual workflow for the asymmetric synthesis of the target molecule.

Recent advances in catalysis have demonstrated the power of chiral phosphoric acids in asymmetric synthesis.[8] For instance, the asymmetric hydrogenation of a suitable precursor, such as 2-(1-iminoethyl)benzoic acid, using a chiral transition metal catalyst could yield the desired (R)-enantiomer with high enantioselectivity.[9]

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers.[7]

Classical Resolution via Diastereomeric Salt Formation:

This is a widely used technique for resolving racemic amines and carboxylic acids.[7]

Step-by-Step Protocol for Chiral Resolution:

-

Racemate Preparation: Synthesize racemic 2-(1-amino-ethyl)-benzoic acid. This could be achieved through a standard reductive amination of 2-acetylbenzoic acid.

-

Resolving Agent Selection: Choose a chiral resolving agent. For a racemic carboxylic acid, a chiral amine (e.g., (R)- or (S)-α-phenylethylamine) would be used. For a racemic amine, a chiral acid (e.g., (R)- or (S)-mandelic acid or tartaric acid) is employed.[7]

-

Diastereomeric Salt Formation: React the racemic mixture with the chiral resolving agent in a suitable solvent to form a pair of diastereomeric salts.

-

Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them through fractional crystallization.[7]

-

Liberation of the Enantiomer: Treat the separated diastereomeric salt with an acid or base to liberate the desired pure enantiomer.

-

Salt Formation: React the free (R)-2-(1-amino-ethyl)-benzoic acid with hydrochloric acid to obtain the final hydrochloride salt.

Caption: Diagram illustrating the chiral resolution process via diastereomeric salt formation.

Potential Pharmacological Applications

Based on the pharmacology of related aminobenzoic acid derivatives, (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride could be investigated for a range of biological activities.

-

Anti-inflammatory Activity: Given that derivatives of ortho-aminobenzoic acid are known COX inhibitors, this compound could be explored for its potential as an anti-inflammatory agent.[1] A key experiment would be a COX-1/COX-2 inhibition assay.

-

Antimicrobial and Antifungal Activity: Simple chemical modifications of aminobenzoic acids have been shown to yield compounds with significant antibacterial and antifungal properties.[2][3] This suggests that (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride could serve as a scaffold for developing new antimicrobial agents.

-

Cytotoxic Activity: Some Schiff bases derived from 4-aminobenzoic acid have exhibited notable cytotoxicity against cancer cell lines.[2][3] This opens up the possibility of exploring the anticancer potential of derivatives of the title compound.

-

Neurological Applications: The isomeric compound, 4-(2-Amino-ethyl)benzoic acid hydrochloride, is noted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[6] This suggests that the ortho-substituted isomer might also have applications in neuroscience research.

Experimental Protocols

Protocol: In Vitro COX Inhibition Assay

This protocol is used to determine the inhibitory potential of a compound against COX-1 and COX-2 enzymes.[1]

Objective: To determine the IC₅₀ value of (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride for COX-1 and COX-2 inhibition.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound: (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride.

-

Assay buffer (e.g., Tris-HCl).

-

Detection system (e.g., colorimetric or fluorometric probe for prostaglandin production).

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a multi-well plate, add the COX-1 or COX-2 enzyme to each well.

-

Add the diluted test compound to the respective wells. Include a vehicle control (no inhibitor) and a positive control (a known COX inhibitor, e.g., celecoxib).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubate for a defined period (e.g., 10 minutes).

-

Stop the reaction and measure the amount of prostaglandin produced using the chosen detection system.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion and Future Directions

(R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride is a chiral molecule with considerable, yet largely unexplored, potential. Its structural similarity to pharmacologically active aminobenzoic acid derivatives suggests that it could be a valuable building block for the development of new therapeutic agents. Future research should focus on the development of efficient asymmetric syntheses, thorough characterization of its physicochemical properties, and a systematic evaluation of its biological activities, particularly in the areas of inflammation, infectious diseases, and oncology. The insights gained from such studies will be crucial in unlocking the full potential of this and other chiral aminobenzoic acids in drug discovery and development.

References

-

Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., ... & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Retrieved from [Link]

-

Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., ... & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. Retrieved from [Link]

-

O'Grodnick, J. S., & Mautner, H. G. (1973). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed. Retrieved from [Link]

-

Solution Pharmacy. (2024, February 2). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN106045840A - Synthetic process of 2-benzoylbenzoic acid.

-

National Institutes of Health. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride [cymitquimica.com]

- 5. 2-(Aminoethyl)-benzoic acid hydrochloride | 102879-42-5 | CEA87942 [biosynth.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. BJOC - Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds [beilstein-journals.org]

- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-(1-Aminoethyl)benzoic Acid Hydrochloride for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the solubility characteristics of 2-(1-Aminoethyl)benzoic acid hydrochloride, a compound of interest in pharmaceutical research and development. In the absence of extensive published solubility data for this specific molecule, this document synthesizes fundamental principles of amino acid hydrochloride solubility, outlines key influencing factors, and presents a detailed, robust experimental protocol for its empirical determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required to accurately assess and leverage the solubility profile of this compound.

Introduction to this compound and the Significance of Solubility

This compound is a derivative of benzoic acid containing an aminoethyl substituent. As a hydrochloride salt, it is expected to exhibit enhanced aqueous solubility compared to its free base form, a critical attribute for drug candidates to ensure adequate bioavailability and facilitate formulation development. The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from route of administration and dosage form design to in vivo performance. An accurate understanding of a compound's solubility in various physiological and formulation-relevant media is therefore a non-negotiable prerequisite for successful drug development.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO₂ | [1] |

| Molecular Weight | 201.65 g/mol | [1] |

| CAS Number | 102879-42-5 | [1][2] |

These basic properties are essential for calculating molar concentrations and for various theoretical considerations related to solubility.

Theoretical Framework: Factors Influencing the Solubility of Amino Acid Hydrochlorides

The solubility of this compound is governed by a complex interplay of factors inherent to its molecular structure and the properties of the solvent system. As an amino acid derivative, its behavior in solution is dictated by the presence of both an acidic carboxylic acid group and a basic amino group, which exists in its protonated, charged form as a hydrochloride salt.

The Critical Role of pH

The pH of the aqueous medium is arguably the most significant factor influencing the solubility of amino acid hydrochlorides.[1][3] The ionization state of both the carboxylic acid and the amino group is pH-dependent. At low pH, the carboxylic acid group will be largely protonated (neutral), while the amino group remains protonated (positive charge). As the pH increases, the carboxylic acid group will deprotonate to form a carboxylate (negative charge), leading to the formation of a zwitterion. At the isoelectric point (pI), the net charge of the molecule is zero, which often corresponds to the point of minimum solubility.[4] Further increasing the pH will lead to the deprotonation of the amino group, resulting in a net negative charge and typically an increase in solubility. The Henderson-Hasselbalch equation can be used to predict the ionization state at a given pH, which in turn qualitatively predicts the solubility profile.[5]

Impact of Temperature

The dissolution of most solids, including amino acid hydrochlorides, is an endothermic process, meaning that solubility tends to increase with temperature.[6] This relationship is described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[6] For drug development, understanding the temperature-dependence of solubility is crucial for manufacturing processes, such as crystallization and formulation, as well as for determining appropriate storage conditions to prevent precipitation.

Solvent Effects

While aqueous solubility is of primary interest for physiological relevance, the solubility in non-aqueous and co-solvent systems is vital for formulation development, analytical method development, and purification processes. The principle of "like dissolves like" is a useful guiding principle. Polar solvents are generally better at solvating polar molecules like amino acid hydrochlorides. The solubility in various organic solvents and water-miscible co-solvent systems (e.g., ethanol-water, PEG-water) needs to be empirically determined.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of readily available solubility data for this compound, a robust and validated experimental protocol is essential. The following section provides a detailed methodology for determining the equilibrium solubility of the compound.

Principle of the Shake-Flask Method

The "gold standard" for equilibrium solubility determination is the shake-flask method. This method involves equilibrating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach saturation. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.

Experimental Workflow Diagram

Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Detailed Experimental Protocol

Materials and Reagents:

-

This compound (of known purity)

-

Solvents of interest (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, relevant organic solvents)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Solvent Systems: Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 6, 7.4, 9) to investigate the pH-solubility profile.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Add a known volume of the desired solvent to each vial. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. For more complete separation, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

HPLC-UV Method (Recommended): Develop and validate an HPLC-UV method for the quantification of this compound. This involves selecting an appropriate column, mobile phase, and detection wavelength. Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered saturated solution to fall within the linear range of the calibration curve and inject it into the HPLC system.[7]

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore and there are no interfering substances from the solvent, a UV-Vis spectrophotometer can be used. A calibration curve must be generated using standard solutions.[1]

-

-

Calculation: From the concentration determined by the analytical method and the dilution factor, calculate the solubility of this compound in the specific solvent and at the specific temperature. Express the results in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | pH | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | ~5-6 | 25 | Experimentally Determined |

| 0.1 M HCl | 1.0 | 25 | Experimentally Determined |

| Acetate Buffer | 4.5 | 25 | Experimentally Determined |

| Phosphate Buffer | 7.4 | 37 | Experimentally Determined |

| Borate Buffer | 9.0 | 25 | Experimentally Determined |

| Ethanol | N/A | 25 | Experimentally Determined |

| Propylene Glycol | N/A | 25 | Experimentally Determined |

A plot of solubility versus pH will be particularly insightful, likely revealing a "U-shaped" curve with the minimum solubility around the isoelectric point.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While direct solubility data is currently scarce, the principles of amino acid chemistry combined with the detailed experimental protocol presented herein provide a robust framework for researchers to generate this critical data. Future work should focus on the systematic experimental determination of the solubility of this compound in a wide range of pharmaceutically relevant solvents, at various temperatures and pH values. Such data will be invaluable for advancing the development of new therapeutics based on this chemical scaffold.

References

-

PubChem. Benzoic acid, p-amino-, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Shimadzu. Analytical Methods for Amino Acids. [Link]

-

PubMed Central. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. [Link]

-

Chemistry LibreTexts. Backgrounds of Amino Acids. [Link]

-

ResearchGate. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

Indian Academy of Sciences. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

-

PubMed. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study. [Link]

-

Quora. Is the solubility of amino acids affected by their pH levels?. [Link]

-

U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

-

SIELC Technologies. Separation of 2-(((2-((Hydroxymethyl)(2-((1-oxoisononyl)amino)ethyl)amino)ethyl)amino)carbonyl)benzoic acid on Newcrom R1 HPLC column. [Link]

-

Japanese Pharmacopoeia. Benzoic Acid. [Link]

-

ResearchGate. The solubility-pH profiles of amino acids showing departures from the... [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

An In-Depth Technical Guide to the Mechanism of Action of 4-(Aminomethyl)benzoic Acid (PAMBA)

An in-depth analysis of publicly available scientific literature and chemical databases reveals a significant scarcity of information regarding a specific, well-defined biological mechanism of action for 2-(1-Aminoethyl)benzoic acid hydrochloride . While this compound is available from chemical suppliers for research purposes, it is not a well-characterized pharmaceutical agent with established pharmacological targets or therapeutic effects.[1][2][3][4]

However, the broader class of aminobenzoic acid derivatives includes compounds with significant and well-understood biological activities.[5][6][7] A notable example is the structurally related isomer, 4-(Aminomethyl)benzoic acid (PAMBA) , a clinically utilized antifibrinolytic agent.[8][9]

Given the lack of specific data on this compound, this technical guide will provide a comprehensive overview of the mechanism of action of 4-(Aminomethyl)benzoic acid (PAMBA) as a representative and well-characterized member of this chemical family. This will serve as an illustrative model for researchers interested in the potential biological activities of aminoalkylbenzoic acids.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Core Concepts

4-(Aminomethyl)benzoic acid (PAMBA) is a synthetic amino acid derivative that functions as a potent antifibrinolytic agent.[8][9] Its primary therapeutic use is in the prevention and treatment of excessive bleeding by inhibiting the breakdown of fibrin clots.[9] Understanding its mechanism of action requires a foundational knowledge of the fibrinolytic system, the body's natural process for dissolving blood clots.

The key enzyme in this system is plasmin , a serine protease that degrades the fibrin mesh of a clot. Plasmin is derived from its inactive zymogen, plasminogen , which is activated by tissue plasminogen activator (t-PA) or urokinase plasminogen activator (u-PA). A critical aspect of this process is the binding of plasminogen and t-PA to lysine residues on the surface of fibrin, which localizes and enhances the efficiency of clot lysis.

Molecular Mechanism of Action of PAMBA

The antifibrinolytic effect of PAMBA is mediated through its high structural similarity to lysine. This allows it to act as a competitive inhibitor by binding to the lysine-binding sites on plasminogen.[9]

The core mechanism can be broken down into the following steps:

-

Binding to Plasminogen: PAMBA binds with high affinity to the lysine-binding sites within the kringle domains of plasminogen.

-

Conformational Change: This binding induces a conformational change in the plasminogen molecule.

-

Inhibition of Fibrin Binding: The altered conformation of plasminogen prevents it from effectively binding to lysine residues on the surface of fibrin.

-

Reduced Plasminogen Activation: By blocking the association of plasminogen with fibrin, PAMBA prevents the localized and efficient activation of plasminogen to plasmin by t-PA.

-

Inhibition of Fibrinolysis: The overall result is a significant reduction in the generation of plasmin at the site of the clot, leading to the stabilization of the fibrin clot and prevention of its premature dissolution.[9]

At higher concentrations, PAMBA can also non-competitively inhibit the activity of already formed plasmin, although its primary mechanism is at the level of plasminogen activation.

Signaling Pathway Diagram

Caption: Inhibition of the fibrinolytic pathway by 4-(Aminomethyl)benzoic acid (PAMBA).

Experimental Protocols for Assessing Antifibrinolytic Activity

To quantify the antifibrinolytic activity of compounds like PAMBA, several in vitro assays can be employed. The choice of assay depends on the specific aspect of the fibrinolytic pathway being investigated.

Chromogenic Plasmin Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of plasmin directly.

Principle: Plasmin cleaves a chromogenic substrate, releasing a colored compound (e.g., p-nitroaniline) that can be quantified spectrophotometrically. An inhibitor will reduce the rate of color development.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of human plasmin in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of a chromogenic plasmin substrate (e.g., S-2251) in sterile water.

-

Prepare serial dilutions of the test compound (PAMBA) and a known inhibitor (e.g., aprotinin) as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of buffer (blank), control inhibitor, or test compound at various concentrations to the wells.

-

Add 20 µL of the plasmin solution to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Fibrin Clot Lysis Assay

This assay provides a more physiologically relevant measure of a compound's ability to inhibit the entire process of clot dissolution.

Principle: A fibrin clot is formed in the presence of plasminogen and a plasminogen activator. The time taken for the clot to lyse is measured. An antifibrinolytic agent will prolong the lysis time.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare solutions of human fibrinogen, plasminogen, thrombin, and tissue plasminogen activator (t-PA) in a suitable buffer (e.g., HEPES buffered saline).

-

Prepare serial dilutions of the test compound (PAMBA).

-

-

Assay Procedure (96-well plate format):

-

In each well, combine 50 µL of fibrinogen, 10 µL of plasminogen, 10 µL of t-PA, and 10 µL of the test compound or buffer (control).

-

Initiate clot formation by adding 10 µL of thrombin to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C and monitor the absorbance at 405 nm every minute. The absorbance will increase as the clot forms and then decrease as it lyses.

-

-

Data Analysis:

-

Determine the clot lysis time for each well, often defined as the time to reach 50% of the maximum turbidity.

-

Plot the clot lysis time against the concentration of the test compound to evaluate its dose-dependent antifibrinolytic effect.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro assessment of antifibrinolytic activity.

Quantitative Data Summary

The following table summarizes typical data that would be generated from the assays described above for an effective antifibrinolytic agent like PAMBA.

| Assay Type | Parameter Measured | Typical Result for PAMBA | Interpretation |

| Chromogenic Plasmin Assay | IC50 | Micromolar (µM) range | Direct inhibition of plasmin activity. |

| Fibrin Clot Lysis Assay | Lysis Time | Dose-dependent increase | Inhibition of plasminogen activation on the fibrin clot. |

Conclusion and Future Directions

While the specific mechanism of action for this compound remains uncharacterized, the well-established antifibrinolytic activity of its isomer, 4-(Aminomethyl)benzoic acid (PAMBA), provides a robust framework for understanding how this class of compounds can interact with the coagulation system. PAMBA's ability to competitively inhibit the binding of plasminogen to fibrin underscores a key therapeutic strategy for managing hemorrhagic conditions.

Future research on this compound and other related derivatives could focus on:

-

Structure-Activity Relationship (SAR) Studies: Investigating how the position of the aminoethyl group on the benzoic acid ring influences antifibrinolytic potency.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Determining the absorption, distribution, metabolism, and excretion properties of these novel derivatives.

-

Screening for Off-Target Effects: Assessing the interaction of these compounds with other proteases and biological targets to ensure a favorable safety profile.

By leveraging the established knowledge of compounds like PAMBA, researchers can efficiently design and evaluate new aminobenzoic acid derivatives with potentially improved therapeutic properties.

References

-

Kumar, A., Rajput, C. S., & Sharma, S. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 13(24), 4417–4420. [Link]

-

El Houssine, M., et al. (2019). 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. ResearchGate. [Link]

-

What is the mechanism of Aminomethylbenzoic Acid? Patsnap Synapse. (2024). [Link]

-

Guzik, P., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(15), 4476. [Link]

-

4-(2-Aminoethyl)benzoic acid. PubChem. [Link]

-

Benzoic acid, 2-amino-, ethyl ester. NIST WebBook. [Link]

-

4-(Aminomethyl)Benzoic Acid. PubChem. [Link]

-

What is Aminomethylbenzoic Acid used for? Synapse. (2024). [Link]

Sources

- 1. 2-(1-Aminoethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. 2-(Aminoethyl)-benzoic acid hydrochloride | 102879-42-5 | CEA87942 [biosynth.com]

- 3. (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is Aminomethylbenzoic Acid used for? [synapse.patsnap.com]

The Multifaceted Biological Activities of 2-Aminobenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

2-Aminobenzoic acid, also known as anthranilic acid, is a versatile scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with a broad spectrum of biological activities.[1][2] These compounds have garnered significant attention from researchers and drug development professionals for their therapeutic potential across various disease areas, including inflammation, infectious diseases, cancer, and neurodegenerative disorders.[1][3] This in-depth technical guide provides a comprehensive overview of the biological activities of 2-aminobenzoic acid derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This guide is designed to serve as a valuable resource for researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A prominent and well-established biological activity of 2-aminobenzoic acid derivatives is their anti-inflammatory effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The "fenamates," a class of non-steroidal anti-inflammatory drugs (NSAIDs), are derivatives of anthranilic acid and include well-known agents like mefenamic acid and flufenamic acid.[5]

Mechanism of Action: COX Inhibition

The primary mechanism by which fenamates exert their anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of COX-1 and COX-2 enzymes.[4][6] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] By blocking the active site of COX enzymes, these derivatives prevent the synthesis of prostaglandins, thereby mitigating the inflammatory response.[4]

Caption: Inhibition of the Cyclooxygenase (COX) pathway by 2-aminobenzoic acid derivatives.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of 2-aminobenzoic acid derivatives against COX-1 and COX-2.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction Buffer (e.g., Tris-HCl)

-

Test compounds (2-aminobenzoic acid derivatives)

-

Known COX inhibitor (e.g., celecoxib, indomethacin) as a positive control

-

Microplate reader

Procedure:

-

Enzyme Preparation: Reconstitute and dilute COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the test compound or control.

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at the optimal temperature (e.g., 37°C).

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Measurement: Immediately measure the rate of oxygen consumption using an oxygen electrode or quantify the production of prostaglandins (e.g., PGE2) using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]

| Derivative | Target | IC50 (µM) | Reference |

| Mefenamic Acid | COX-2 | Potent inhibitor | [5] |

| Tolfenamic Acid | COX-1 & COX-2 | Potent inhibitor | [5] |

Antimicrobial and Antiviral Activities

Derivatives of 2-aminobenzoic acid have demonstrated significant potential as antimicrobial and antiviral agents, targeting various pathogens through diverse mechanisms.[1][2]

Antibacterial Mechanism: Dihydropteroate Synthase Inhibition

A key antibacterial mechanism of some 2-aminobenzoic acid derivatives is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[8] By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA), these derivatives block the synthesis of dihydrofolate, a precursor for nucleic acid synthesis, thereby inhibiting bacterial growth.[8]

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by 2-aminobenzoic acid derivatives.

Antifungal and Antiviral Mechanisms

Certain 2-aminobenzoic acid derivatives exhibit antifungal activity, including the inhibition of biofilm formation in pathogens like Candida albicans.[2] In the realm of antiviral research, these derivatives have been identified as potent allosteric inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase crucial for viral replication.[9][10]

Experimental Protocol: Antiviral Plaque Reduction Assay

This protocol is a standard method to evaluate the antiviral activity of chemical compounds.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock with a known titer

-

Culture medium and supplements

-

Test compounds

-

Positive control antiviral drug

-

Agarose or methylcellulose for overlay

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compounds. In separate tubes, mix the virus stock with each compound dilution and incubate for a specific period (e.g., 1 hour) to allow for interaction.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control and a cell-only control.

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells (e.g., with formalin) and stain with crystal violet to visualize the plaques (areas of cell death).

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, the concentration that reduces the number of plaques by 50%.[7]

| Derivative Class | Viral Target | IC50 | Reference |

| Anthranilic Acid-based Inhibitors | HCV NS5B Polymerase | As low as 10 nM | [9][10] |

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer potential of 2-aminobenzoic acid derivatives is an area of active investigation, with studies revealing their ability to interfere with critical signaling pathways involved in cancer cell proliferation, survival, and drug resistance.[1][11]

Mechanisms of Anticancer Action

These derivatives have been shown to act as:

-

Inhibitors of the Hedgehog Signaling Pathway: This pathway is aberrantly activated in several cancers, and its inhibition can suppress tumor growth.[1][12][13]

-

Inhibitors of the Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is crucial for cell proliferation, and its inhibition can lead to cell cycle arrest and apoptosis.[1][14]

-

P-glycoprotein (P-gp) Inhibitors: P-gp is an efflux pump that contributes to multidrug resistance in cancer cells. Its inhibition can enhance the efficacy of chemotherapeutic agents.[1][15]

-

Aldo-Keto Reductase (AKR) Inhibitors: Certain AKR isoforms are implicated in cancer progression, and their inhibition is a potential therapeutic strategy.[16][17]

Caption: Inhibition of Hedgehog and MAPK signaling pathways by 2-aminobenzoic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Culture medium and supplements

-

Test compounds

-

Positive control cytotoxic drug (e.g., doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and controls for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[7][18]

| Derivative | Target | IC50 (µM) | Reference |

| 2-Methoxybenzamide derivative (Compound 21) | Hedgehog Signaling (Smoothened) | Nanomolar range | [12] |

| N-Benzoyl anthranilic acid derivative (Compound 10) | Aldo-Keto Reductase AKR1C3 | 0.31 | [16] |

| N-Benzoyl anthranilic acid derivative (Compound 13) | Aldo-Keto Reductase AKR1C3 | 0.35 | [16] |

Neuroprotective Activity

Emerging evidence suggests that 2-aminobenzoic acid derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[1][3]

Mechanisms of Neuroprotection

The neuroprotective effects of these derivatives are attributed to their ability to:

-

Downregulate pathways responsible for neuropathological features and neurodegeneration. [1]

-

Inhibit glutamate release and excitotoxicity: Excessive glutamate can lead to neuronal damage, and its inhibition is a key neuroprotective strategy.[3]

-

Inhibit acetylcholinesterase (AChE): AChE breaks down the neurotransmitter acetylcholine; its inhibition can improve cognitive function in conditions like Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of AChE.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

Known AChE inhibitor (e.g., donepezil) as a positive control

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control.

-

Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB, and the test compound or control.

-

Enzyme Addition: Add the AChE solution to each well and incubate for a short period.

-

Initiation of Reaction: Start the reaction by adding the substrate, ATCI. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC50 value.

Other Notable Biological Activities

Beyond the major activities discussed, 2-aminobenzoic acid derivatives have shown promise in other therapeutic areas:

-

α-Glucosidase Inhibition: Transition metal complexes of these derivatives can regulate the activity of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in the management of diabetes.[1][19]

-

GPR17 Antagonism: A novel class of GPR17 antagonists based on an anthranilic acid scaffold has been discovered, with potential applications in inflammatory diseases like multiple sclerosis.[20]

Conclusion

The 2-aminobenzoic acid scaffold represents a privileged structure in medicinal chemistry, giving rise to a remarkable diversity of biologically active compounds. From well-established anti-inflammatory agents to promising anticancer, antimicrobial, and neuroprotective candidates, these derivatives continue to be a fertile ground for drug discovery. A thorough understanding of their mechanisms of action, structure-activity relationships, and the application of robust experimental protocols are paramount for the successful development of new and effective therapeutics based on this versatile chemical framework. This guide provides a solid foundation for researchers to navigate the exciting and complex landscape of 2-aminobenzoic acid derivatives and their multifaceted biological activities.

References

-

Balog, M., et al. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters, 22(18), 5791-5795. [Link]

-

Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. [Link]

-

Harper, S., et al. (2007). Identification of anthranilic acid derivatives as a novel class of allosteric inhibitors of hepatitis C NS5B polymerase. Journal of Medicinal Chemistry, 50(9), 2108-2116. [Link]

-

Nittoli, T., et al. (2007). Identification of Anthranilic Acid Derivatives as a Novel Class of Allosteric Inhibitors of Hepatitis C NS5B Polymerase. Journal of Medicinal Chemistry, 50(9), 2108-2116. [Link]

-

Novotna, A., et al. (2009). Derivatives of pyrimidine, phthalimide and anthranilic acid as inhibitors of human hydroxysteroid dehydrogenase AKR1C1. Chemico-Biological Interactions, 178(1-3), 197-202. [Link]

-

Hill, J., & Zawia, N. H. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. Cells, 10(3), 703. [Link]

-

Patsnap. (2024). What is the mechanism of Ufenamate? Patsnap Synapse. [Link]

-

Sinreih, M., et al. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. ResearchGate. [Link]